molecular formula C12H14O2 B1607058 2-Phenylcyclopentane-1-carboxylic acid CAS No. 7015-25-0

2-Phenylcyclopentane-1-carboxylic acid

Cat. No. B1607058
CAS RN: 7015-25-0
M. Wt: 190.24 g/mol
InChI Key: CINPEFPDYGSEDP-UHFFFAOYSA-N
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Description

2-Phenylcyclopentane-1-carboxylic acid is a chemical compound with the molecular formula C12H14O2 . It is a derivative of cyclopentane and phenyl groups, with a carboxylic acid functional group .


Molecular Structure Analysis

The molecular structure of 2-Phenylcyclopentane-1-carboxylic acid consists of a cyclopentane ring attached to a phenyl group and a carboxylic acid group . The InChI code for this compound is 1S/C12H14O2/c13-12(14)11-8-4-7-10(11)9-5-2-1-3-6-9/h1-3,5-6,10-11H,4,7-8H2,(H,13,14) .


Physical And Chemical Properties Analysis

2-Phenylcyclopentane-1-carboxylic acid is a solid at room temperature . It has a melting point of 87-88 degrees Celsius . The compound is soluble in water .

Scientific Research Applications

Quantum Computational and Molecular Docking Studies

The compound's vibrational wavenumbers and molecular structure have been analyzed using quantum chemical theory, specifically Density Functional Theory (DFT). This approach helps in understanding the compound's intermolecular interactions and chemical shifts, contributing to insights into its potential biological activity and reactivity. Molecular docking studies with human enzyme steroidogenic types indicate potential biomedical applications (Raajaraman, Sheela, & Muthu, 2019).

Intrinsic Conformational Preferences

Detailed analysis using DFT calculations has been conducted to explore the conformational preferences of 1-amino-2-phenylcyclopentane-1-carboxylic acid, an analogue of phenylalanine. Understanding these conformational aspects is crucial for the application of this compound in designing more effective molecular structures in pharmaceuticals (Casanovas, Jiménez, Cativiela, Nussinov, & Alemán, 2008).

Structural and Conformational Studies

X-ray methods have been used to determine the structures of related compounds, which is essential for understanding the compound's potential interactions and stability in various applications, including material science and drug design (Korp, Bernal, & Fuchs, 1983).

Potential as a Carboxylic Acid Isostere

Studies have shown that cyclopentane-1,3-diones, which have similar structural features, may effectively substitute for carboxylic acid functional groups. This property is significant in drug design, offering an alternative to traditional carboxylic acid groups in pharmaceutical compounds (Ballatore et al., 2011).

Inhibition Studies in Enzymatic Synthesis

Research indicates that analogues like 1-aminocyclopentane-1-carboxylic acid (cycloleucine) can inhibit the synthesis of S-adenosyl-L-methionine, a key biological molecule. This property could be exploited in designing inhibitors for specific enzymatic pathways, which has implications in therapeutic contexts (Coulter, Lombardini, Sufrin, & Talalay, 1974).

Exploration in Organic Synthesis

The conversion of related compounds to various derivatives, as well as the exploration of their chemical properties like pKa values, provides valuable information for organic synthesis applications. These studies contribute to a better understanding of the compound's reactivity and potential use in synthesizing novel organic compounds (Wiberg, Ross, Isbell, & Mcmurdie, 1993).

Safety And Hazards

The compound is associated with certain hazards. It has been assigned the GHS07 pictogram, with hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

While specific future directions for 2-Phenylcyclopentane-1-carboxylic acid are not mentioned in the search results, carboxylic acids and their derivatives have wide applications in various fields, including the synthesis of pharmaceuticals, polymers, and specialty chemicals .

properties

IUPAC Name

2-phenylcyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c13-12(14)11-8-4-7-10(11)9-5-2-1-3-6-9/h1-3,5-6,10-11H,4,7-8H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CINPEFPDYGSEDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)C(=O)O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20322716
Record name 2-phenylcyclopentane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20322716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenylcyclopentane-1-carboxylic acid

CAS RN

7015-25-0
Record name 7015-25-0
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Record name 2-phenylcyclopentane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20322716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-phenylcyclopentane-1-carboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
J Casanovas, AI Jiménez, C Cativiela… - The Journal of …, 2008 - ACS Publications
DFT calculations at the B3LYP/6-311G(d,p) level have been used to investigate the intrinsic conformational preferences of 1-amino-2-phenylcyclopentane-1-carboxylic acid (c 5 Phe), a …
Number of citations: 13 pubs.acs.org
W Baker, WG Leeds - Journal of the Chemical Society (Resumed), 1948 - pubs.rsc.org
Pentalene was first postulated as a possible aromatic compound by Armit and Robinson (I., 1922, 121, 828), and unsuccessful attempts were made to prepare it by dehydrogenation of …
Number of citations: 25 pubs.rsc.org
W Baker, PG Jones - Journal of the Chemical Society (Resumed), 1951 - pubs.rsc.org
In continuation of experiments designed to synthesise cycZopent [a] indene (I) a much improved preparation of the ketone (IV) has been found in the reaction of cyclopent-I-enecarboxyl …
Number of citations: 8 pubs.rsc.org
AM El-Abbady, SH Doss - Canadian Journal of Chemistry, 1965 - cdnsciencepub.com
… Methyl-3-phenylcyclopentanone (VI) and 3-methyl-2-phenylcyclopentane-1-carboxylic acid (VIII; R = 13) are of interest, as they could serve as intermediates in the preparation of …
Number of citations: 9 cdnsciencepub.com
W Baker, F Glockling, JFW McOmie - Journal of the Chemical Society …, 1951 - pubs.rsc.org
… cycZoDehy dration of 3-keto-2-phenylcyclopentane- 1-carboxylic acid (11) to 1: 2: 3: 8: 9: 10-hexahydro-3: 8-diketocycZopent [u] indene (111) is readily brought about by …
Number of citations: 4 pubs.rsc.org
D Zanuy, G Ballano, AI Jiménez… - Journal of chemical …, 2009 - ncbi.nlm.nih.gov
Nanotechnology aims to design supramolecular systems able to perform complex functions. The selection of suitable building blocks and the control over their physicochemical …
Number of citations: 17 www.ncbi.nlm.nih.gov
MC Wadington, JE Ladner, NV Stourman, JM Harp… - Biochemistry, 2009 - ACS Publications
YfcG is one of eight glutathione (GSH) transferase homologues encoded in the Escherichia coli genome. The protein exhibits low or no GSH transferase activity toward a panel of …
Number of citations: 43 pubs.acs.org
YF Chen, R Babarao, SI Sandler, JW Jiang - Langmuir, 2010 - ACS Publications
MIL-101 is a chromium terephthalate-based mesoscopic metal−organic framework and one of the most porous materials reported to date. In this study, we investigate the adsorption of …
Number of citations: 140 pubs.acs.org
D Hu, Y Lu, Y Cao, Y Zhang, Y Xu, W Li, F Gao, B Cai… - ACS …, 2018 - ACS Publications
Planar optics constructed from subwavelength artificial atoms have been suggested as a route to the physical realization of steganography with controlled intrinsic redundancy at single-…
Number of citations: 84 pubs.acs.org
JAR Rodrigues, V Alphand - Tetrahedron: Asymmetry, 2005
Number of citations: 0

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